molecular formula C8H7FO2 B1294895 5'-Fluoro-2'-hydroxyacetophenone CAS No. 394-32-1

5'-Fluoro-2'-hydroxyacetophenone

Cat. No. B1294895
CAS RN: 394-32-1
M. Wt: 154.14 g/mol
InChI Key: KOFFXZYMDLWRHX-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-hydroxyacetophenone, also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, is an important medicine intermediate . It can be used as a synthetic intermediate for multiple beta-blockers .


Synthesis Analysis

5’-Fluoro-2’-hydroxyacetophenone can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration .


Molecular Structure Analysis

The molecular formula of 5’-Fluoro-2’-hydroxyacetophenone is C8H7FO2 . Its molecular weight is 154.1384 .


Chemical Reactions Analysis

5’-Fluoro-2’-hydroxyacetophenone has been used in the preparation of 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one and 3-hydroxy and 3-methoxyflavones .

Scientific Research Applications

Synthesis and Chemical Characterization

5'-Fluoro-2'-hydroxyacetophenone has been synthesized through a variety of methods, illustrating its versatility as an intermediate in organic chemistry. For instance, Zhao Xiang-kui (2009) improved its preparation from p-aminophenol, achieving an overall yield of 54.5% through esterification, Fries rearrangement, hydrolysis, and fluorination diazotization steps (Zhao Xiang-kui, 2009). Additionally, studies on the synthesis of derivatives, such as chalcones and flavones, showcase its utility in generating compounds with potential therapeutic applications (Khaled R. A. Abdellatif et al., 2015).

Intramolecular Interactions and Structural Analysis

The role of ring substituents on hydrogen bonding in derivatives of 5'-Fluoro-2'-hydroxyacetophenone has been studied, revealing insights into their structural dynamics and electronic properties. For example, the analysis of 5-cyano-2-hydroxyacetophenone and 2-hydroxy-4-methoxy-5-nitroacetophenone provided valuable data on intramolecular hydrogen bonds and their effects on fluorescence spectra (A. Filarowski et al., 2007).

Biological Evaluation and Potential Applications

The pharmacological potential of compounds derived from 5'-Fluoro-2'-hydroxyacetophenone has been explored, particularly in the context of anti-inflammatory, antioxidant, and analgesic activities. The synthesis and evaluation of novel 4'-fluoro-2'-hydroxychalcone derivatives have shown significant biological activities, highlighting the compound's relevance in medicinal chemistry (Khaled R. A. Abdellatif et al., 2015).

Furthermore, its derivatives have been assessed for antimycobacterial activities, indicating the potential for developing new therapeutic agents against resistant strains of Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007).

Safety And Hazards

5’-Fluoro-2’-hydroxyacetophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFFXZYMDLWRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192588
Record name Acetophenone, 5'-fluoro-2'-hydroxy-
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Fluoro-2'-hydroxyacetophenone

CAS RN

394-32-1
Record name 5′-Fluoro-2′-hydroxyacetophenone
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Record name 2-Acetyl-4-fluorophenol
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Record name 394-32-1
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Record name Acetophenone, 5'-fluoro-2'-hydroxy-
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Record name 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
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Record name 2-ACETYL-4-FLUOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
P Anbarasu, M Arivazhagan - 2011 - nopr.niscpr.res.in
… Table 1 –– Optimized geometrical parameter of 5-fluoro-2hydroxyacetophenone obtained by B3LYP/6-… Table 2 — Definition of internal coordinates of 5-fluoro-2hydroxyacetophenone …
Number of citations: 16 nopr.niscpr.res.in
EN Givens, PB Venuto, LG Alexakos - Journal of Chemical and …, 1969 - ACS Publications
… The procedure is illustrated for 5-fluoro-2-hydroxyacetophenone, previously prepared by this method (12). With cooling, 86 grams (0.64 mole) of aluminum chloride was …
Number of citations: 5 pubs.acs.org
NP Buu-Hoï, D LAVIT, ND Xuong - The Journal of Organic …, 1954 - ACS Publications
The chemistry of fluorine-containing organic compounds has frequently been studied with a view to preparing substances of possible medicinal interest (1). In particular, o-fluoroanisole …
Number of citations: 19 pubs.acs.org
S Zhou, Y Zhou, Y Xing, N Wang, L Cao - Chirality, 2011 - Wiley Online Library
… The asymmetric synthesis of flavanone from benzaldehyde and 5-fluoro-2-hydroxyacetophenone has been studied and flavanone with moderate enantioselectivity was obtained in one …
Number of citations: 22 onlinelibrary.wiley.com
J Corse, LL Ingraham - The Journal of Organic Chemistry, 1951 - ACS Publications
… (89%) of 5-fluoro-2-hydroxyacetophenone which meltedat 56.5-57 on recrystallization from … (0.1 mole) of 5-fluoro-2-hydroxyacetophenone in 100 ml. of Ar sodium hydroxide and 50 ml. …
Number of citations: 37 pubs.acs.org
MJH Moonen - 2005 - search.proquest.com
This thesis deals with the oxidative enzymes involved in the degradation of 4-hydroxyacetophenone in the bacterium Pseudomonas fluorescens ACB. Acetophenones are aromatic …
Number of citations: 1 search.proquest.com
R Martin - 2013 - books.google.com
… a single reference, erroneous, concerning the 3-chloro-5-fluoro-2-hydroxyacetophenone [743]. … -Preparation by reaction of chlorine on the 5-fluoro2-hydroxyacetophenone in acetic acid …
Number of citations: 9 books.google.com
BB Singh, NA Shakil, J Kumar, VS Rana… - … Science and Health …, 2016 - Taylor & Francis
… In the conventional process, an equimolar mixture of 5-fluoro-2-hydroxyacetophenone (1) (1 g, 0.0065 mol) and 3,5-dichloro-2-hydroxyacetophenone (2) (1 g, 0.0049 mol) with different …
Number of citations: 5 www.tandfonline.com
AM Shraim, KSM Salih, RE Al-Soufi, SR Al-Mhini… - Crystals, 2021 - mdpi.com
… of interest, (E)-4-fluoro-2-(1-((2-(piperazin-1-yl)ethyl)imino)ethyl)phenol, was smoothly and quantitatively obtained from the condensation reaction of 5-fluoro-2-hydroxyacetophenone …
Number of citations: 5 www.mdpi.com
AM Shraim, KSM Salih, RE Al-Soufi, SR Al-Mhini… - 2021 - academia.edu
… of interest, (E)-4-fluoro-2-(1-((2-(piperazin-1-yl)ethyl)imino)ethyl)phenol, was smoothly and quantitatively obtained from the condensation reaction of 5-fluoro-2-hydroxyacetophenone …
Number of citations: 2 www.academia.edu

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